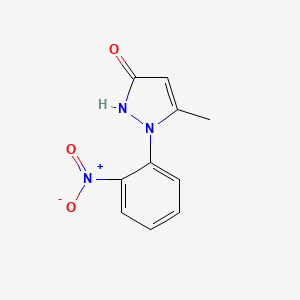
5-Methyl-1-(2-nitrophenyl)pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-(2-nitrophenyl)pyrazol-3-one: is a chemical compound with the molecular formula C10H9N3O3 and a molecular weight of 219.2 g/mol . It is a member of the pyrazolone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methyl group at the 5-position and a nitrophenyl group at the 1-position of the pyrazolone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(2-nitrophenyl)pyrazol-3-one typically involves the reaction of appropriate hydrazine derivatives with acetylenic ketones. One common method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1-(2-nitrophenyl)pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of nitro-substituted pyrazolones.
Reduction: Formation of amino-substituted pyrazolones.
Substitution: Formation of halogenated pyrazolones.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-1-(2-nitrophenyl)pyrazol-3-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pyrazole derivatives .
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has been evaluated for its activity against various bacterial and fungal strains .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as anti-cancer and neuroprotective agents. For example, edaravone, a related compound, is used in the treatment of amyotrophic lateral sclerosis (ALS) and stroke .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Methyl-1-(2-nitrophenyl)pyrazol-3-one and its derivatives involves their interaction with molecular targets such as enzymes and receptors. For instance, edaravone acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress . This antioxidant activity is crucial in mitigating neurodegenerative processes and reducing inflammation.
Comparaison Avec Des Composés Similaires
3-Methyl-1-phenyl-2-pyrazole-5-one: Another pyrazolone derivative with similar structural features.
1-(4-Methoxy-2-nitrophenyl)-5-methyl-pyrazol-3-one: A compound with a methoxy group instead of a nitro group.
1-(4-Fluoro-2-nitrophenyl)-5-methyl-pyrazol-3-one: A fluorinated analog.
Uniqueness: 5-Methyl-1-(2-nitrophenyl)pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
67916-05-6 |
|---|---|
Formule moléculaire |
C10H9N3O3 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
3-methyl-2-(2-nitrophenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-10(14)11-12(7)8-4-2-3-5-9(8)13(15)16/h2-6H,1H3,(H,11,14) |
Clé InChI |
CNZVRWLKPKJJBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NN1C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


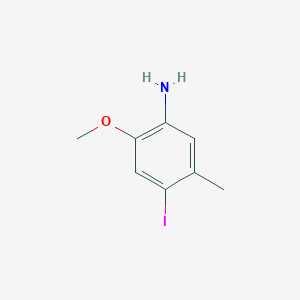
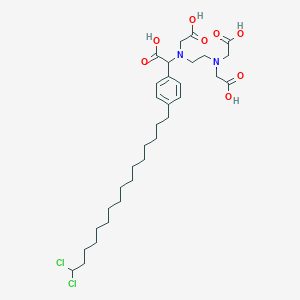
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)

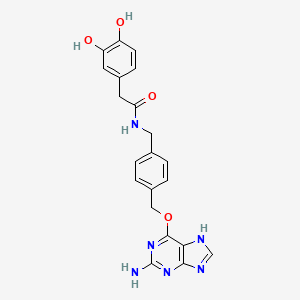
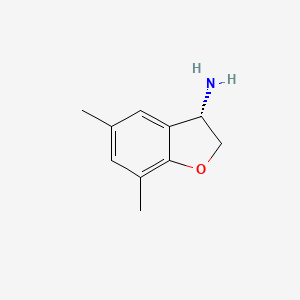
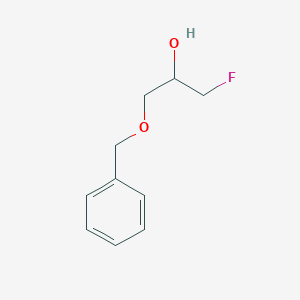

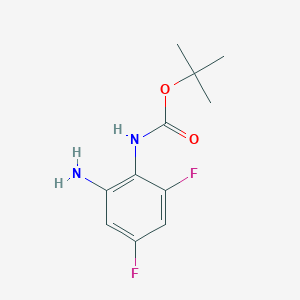
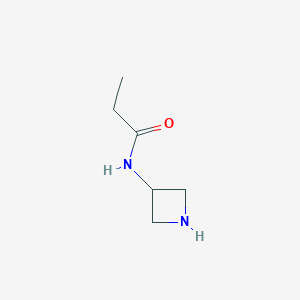

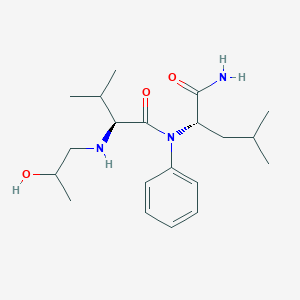
![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)
